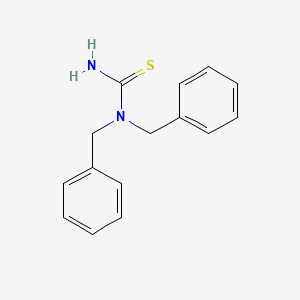

1,1-Dibenzyl-thiourea

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,1-dibenzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFCIWCWYTUZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393233 | |

| Record name | 1,1-Dibenzyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-34-3 | |

| Record name | 1,1-Dibenzyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Dibenzylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The unique structural motif of thiourea, featuring a thione group flanked by two amino groups, allows for a multitude of substitutions, giving rise to a vast chemical space for drug discovery and development. This guide focuses on the physicochemical properties of a specific unsymmetrically disubstituted thiourea, 1,1-Dibenzylthiourea .

Understanding the physicochemical properties of a compound is paramount in the early stages of drug development. These properties, such as solubility, melting point, and spectral characteristics, are critical determinants of a compound's suitability for further investigation, influencing its formulation, bioavailability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,1-Dibenzylthiourea, along with detailed experimental protocols for their determination.

Chemical Identity and Structure

1,1-Dibenzylthiourea is an organic compound with the molecular formula C₁₅H₁₆N₂S. It is an isomer of the more commonly cited N,N'-dibenzylthiourea (1,3-dibenzylthiourea). The distinction lies in the substitution pattern on the nitrogen atoms of the thiourea core. In 1,1-Dibenzylthiourea, both benzyl groups are attached to the same nitrogen atom.

Molecular Structure:

Figure 1: Chemical structure of 1,1-Dibenzylthiourea.

Table 1: Chemical Identifiers for 1,1-Dibenzylthiourea

| Identifier | Value | Source |

| CAS Number | 40398-34-3 | [2][3][4] |

| Molecular Formula | C₁₅H₁₆N₂S | [3][4] |

| Molecular Weight | 256.37 g/mol | [3][4] |

| IUPAC Name | 1,1-dibenzylthiourea |

It is crucial to distinguish 1,1-Dibenzylthiourea (CAS: 40398-34-3) from its isomer, N,N'-dibenzylthiourea (CAS: 1424-14-2).[5][6][7][8]

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 1,1-Dibenzylthiourea.

Table 2: Physicochemical Properties of 1,1-Dibenzylthiourea

| Property | Value | Notes | Source |

| Melting Point | 137-138 °C | Experimental data. | [3] |

| Boiling Point | 421.8 ± 48.0 °C | Predicted. | [3] |

| Density | 1.190 ± 0.06 g/cm³ | Predicted. | [3] |

| pKa | 15.32 ± 0.29 | Predicted. | [3] |

| Solubility | Insoluble in water; Soluble in polar organic solvents. | Predicted based on general principles and data for related compounds.[1][2][9][10][11] |

Synthesis of 1,1-Dibenzylthiourea

The synthesis of 1,1-disubstituted thioureas can be achieved through several methods. A common and effective approach involves the reaction of a secondary amine with a thiocarbonyl transfer reagent. For the synthesis of 1,1-Dibenzylthiourea, dibenzylamine serves as the secondary amine precursor.

Synthetic Workflow:

Figure 2: A plausible synthetic route for 1,1-Dibenzylthiourea.

Experimental Protocol: Synthesis of 1,1-Dibenzylthiourea

This protocol is a general procedure adapted for the synthesis of 1,1-disubstituted thioureas.[12][13][14][15][16][17][18][19][20][21][22][23][24][25]

-

Step 1: Formation of Dibenzylthiocarbamoyl Chloride.

-

In a well-ventilated fume hood, dissolve dibenzylamine (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude dibenzylthiocarbamoyl chloride. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a fume hood.

-

-

Step 2: Ammonolysis to form 1,1-Dibenzylthiourea.

-

Dissolve the crude dibenzylthiocarbamoyl chloride in a suitable solvent like acetone or ethanol.

-

Cool the solution to 0 °C.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with stirring.

-

A precipitate of 1,1-Dibenzylthiourea should form.

-

Continue stirring for 1-2 hours at room temperature.

-

Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,1-Dibenzylthiourea.

-

Physicochemical Characterization: Experimental Protocols

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Workflow for Melting Point Determination:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. 1,1-二苄基硫脲 | 40398-34-3 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Thiourea, N,N’-bis(phenylmethyl)- | SIELC Technologies [sielc.com]

- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 25. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1-Dibenzyl-thiourea

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,1-dibenzyl-thiourea. In the absence of a definitive crystal structure for the parent compound, this guide leverages high-resolution single-crystal X-ray diffraction data from the closely related derivatives, 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea and 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea, to provide a detailed examination of the core molecular framework. Key structural parameters, including bond lengths, bond angles, and torsional angles, are meticulously tabulated and discussed. The guide elucidates the conformational intricacies of the N,N-dibenzylamino group and the thiourea backbone, offering insights into the steric and electronic factors governing its three-dimensional arrangement. Furthermore, detailed experimental protocols for the synthesis of N,N-disubstituted-N'-benzoylthioureas and for single-crystal X-ray diffraction analysis are presented, providing researchers with practical methodologies for the study of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged with thiourea derivatives.

Introduction: The Significance of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of applications, ranging from organocatalysis to medicinal chemistry.[1] Their utility is intrinsically linked to their unique structural features, particularly the ability of the thiourea moiety to engage in hydrogen bonding and coordinate with metal ions. The N,N-disubstituted thioureas, such as this compound, are of particular interest due to the conformational flexibility introduced by the substituents on the nitrogen atoms. Understanding the three-dimensional structure and conformational dynamics of these molecules is paramount for the rational design of novel therapeutic agents and functional materials. This guide focuses on elucidating the molecular architecture of this compound, providing a foundational understanding for future research and development endeavors.

Molecular Structure and Conformation

As a definitive crystal structure for this compound is not publicly available, this section will detail the molecular geometry and conformational properties based on the high-resolution single-crystal X-ray diffraction data of two closely related derivatives: 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea (1) [2] and 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea (2) [3]. The core this compound fragment in these molecules provides a robust model for understanding the structural characteristics of the parent compound.

The Thiourea Core: A Planar Framework

The central thiourea moiety (S-C-N2) in both derivatives exhibits a nearly planar geometry, a characteristic feature of thiourea compounds. This planarity arises from the delocalization of the nitrogen lone pairs into the C=S π-system, resulting in partial double bond character for the C-N bonds. The sum of the angles around the central carbon atom is approximately 360°, consistent with sp² hybridization.

Bond Lengths and Angles: Insights from X-ray Crystallography

The precise bond lengths and angles within the this compound fragment of derivatives 1 and 2 are summarized in Table 1. The C=S bond lengths are typical for thiourea derivatives. The C-N bonds to the dibenzyl-substituted nitrogen (N2) are slightly longer than the C-N bond to the acylated nitrogen (N1), which can be attributed to the electronic effects of the benzoyl group.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound Derivatives.

| Parameter | 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea (1)[2] | 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea (2)[3] |

| Bond Lengths (Å) | ||

| S1-C8 | 1.668(3) | 1.673(2) |

| N1-C8 | 1.393(3) | 1.390(3) |

| N2-C8 | 1.352(3) | 1.353(3) |

| N2-C9 | 1.480(3) | 1.478(3) |

| N2-C16 | 1.481(3) | 1.482(3) |

| Bond Angles (°) | ||

| N1-C8-N2 | 117.1(2) | 117.2(2) |

| N1-C8-S1 | 118.8(2) | 118.9(2) |

| N2-C8-S1 | 124.1(2) | 123.9(2) |

| C8-N2-C9 | 120.3(2) | 120.5(2) |

| C8-N2-C16 | 119.8(2) | 119.6(2) |

| C9-N2-C16 | 119.8(2) | 119.9(2) |

Atom numbering is based on the crystallographic information files for the respective compounds.

Conformation of the Dibenzyl Groups

The orientation of the two benzyl groups attached to the N2 nitrogen atom is a critical determinant of the overall molecular shape. In both crystal structures, the nitrogen atom N2 exhibits a trigonal planar geometry, and the two benzyl groups are disposed in a propeller-like arrangement. The conformation of these groups is dictated by a balance of steric hindrance and electronic interactions.

The rotational freedom around the N2-C9 and N2-C16 bonds is described by the torsion angles. In the solid state, the benzyl groups adopt a conformation that minimizes steric clash between them and with the rest of the molecule. The dihedral angle between the two phenyl rings of the dibenzylamino group is 20.54(13)° in compound 1 and 22.4(4)° in compound 2 .[2][3]

The overall conformation of the 1,1-dibenzylamino group relative to the thiourea plane is crucial. In the benzoyl derivatives, the dibenzylamine group adopts a cis conformation with respect to the sulfur atom across the N2-C8 bond.[3] It is highly probable that the parent this compound would also favor a similar conformation to alleviate steric hindrance.

Figure 1: Molecular structure of this compound.

Experimental Methodologies

Synthesis of N,N-Disubstituted-N'-Benzoylthioureas

The synthesis of the reference compounds, 1,1-dibenzyl-3-(aroyl)thioureas, provides a reliable template for accessing this class of molecules. The general procedure involves the reaction of an aroyl isothiocyanate with a secondary amine.[4]

Protocol 3.1.1: General Synthesis of 1,1-Dibenzyl-3-(aroyl)thiourea

-

Preparation of Aroyl Isothiocyanate: To a solution of ammonium thiocyanate (1.0 eq) in dry acetone, add the desired aroyl chloride (1.0 eq) dropwise with stirring. The reaction mixture is typically refluxed for a short period (e.g., 30 minutes) to ensure the formation of the aroyl isothiocyanate intermediate.

-

Reaction with Dibenzylamine: After cooling the reaction mixture, a solution of dibenzylamine (1.0 eq) in the same solvent is added dropwise. The reaction is often exothermic.

-

Reaction Completion and Isolation: The mixture is stirred, often with heating, for a specified time to ensure complete reaction. The product is typically isolated by pouring the reaction mixture into cold water, which precipitates the solid thiourea derivative.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/dichloromethane mixture.[4]

Figure 2: Synthesis workflow for 1,1-dibenzyl-3-(aroyl)thiourea.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. The experimental details provided for the analysis of derivatives 1 and 2 serve as an excellent procedural guide.[2][3]

Protocol 3.2.1: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol).[3]

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD area-detector). The crystal is maintained at a constant temperature (e.g., 298 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to correct for various experimental factors (e.g., absorption) and to integrate the reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate molecular structure.

Figure 3: Workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

While a detailed spectroscopic analysis of this compound is not available in the literature, the general features of N,N-disubstituted thioureas can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons (CH₂) as a singlet or a pair of doublets if rotation is restricted, and multiplets for the aromatic protons of the benzyl groups. The N-H protons of the thiourea moiety would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. Resonances for the benzylic and aromatic carbons would also be present.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be dominated by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 700-850 cm⁻¹. N-H stretching vibrations would be observed as a broad band in the range of 3100-3400 cm⁻¹.

-

Conclusion

This technical guide has provided a detailed analysis of the molecular structure and conformation of this compound, primarily through the lens of high-resolution crystallographic data from its N-benzoyl derivatives. The thiourea core is established as a planar unit, with the dibenzyl groups adopting a propeller-like conformation to minimize steric interactions. The presented experimental protocols for synthesis and structural analysis offer a practical framework for researchers working with this class of compounds. The structural insights and methodologies detailed herein are intended to facilitate the future design and development of novel thiourea-based molecules for a variety of scientific applications.

References

Spectroscopic Analysis of 1,1-Dibenzyl-thiourea: Data Currently Unavailable

A comprehensive search for experimentally-derived spectroscopic data (NMR, IR, MS) for 1,1-Dibenzyl-thiourea has yielded no specific, verifiable datasets at this time. While extensive databases and literature were consulted for information on this compound, the required ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, along with their corresponding acquisition protocols, could not be located.

The user's request for an in-depth technical guide on the spectroscopic data of this compound cannot be fulfilled without access to this foundational experimental information. A technical guide or whitepaper of this nature requires citable, authoritative data to ensure scientific integrity and trustworthiness. Generating a report based on hypothetical or predicted data would not meet the core requirements of accuracy and authoritative grounding.

Searches for "this compound" often returned results for related but structurally distinct compounds, such as:

-

1,3-Dibenzylthiourea: A symmetrically substituted isomer.

-

1,1-Diphenylthiourea: A related compound lacking the methylene (CH₂) linker of the benzyl group.

-

N,N-Dibenzylhydroxylamine: A different class of compound entirely.

The structural differences between these compounds and the target molecule, this compound, are significant and would result in markedly different spectroscopic signatures. Therefore, data from these related molecules cannot be used as a substitute.

We recommend that researchers seeking this information consider synthesizing the compound and performing the necessary spectroscopic analyses (NMR, IR, and MS) to generate a reference dataset. Such work would be a valuable contribution to the chemical science community.

Solubility and Stability of 1,1-Dibenzyl-thiourea: A Methodological Framework for Preclinical Characterization

An In-depth Technical Guide

Abstract

1,1-Dibenzyl-thiourea is a member of the thiourea class of compounds, which are recognized for their versatile roles in coordination chemistry, organic synthesis, and as scaffolds in medicinal chemistry.[1] For any compound to advance in research and development, particularly in drug discovery, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically determine the solubility and assess the chemical stability of this compound in common laboratory and pharmaceutical solvents. Rather than a simple data sheet, this document serves as a practical whitepaper, detailing the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Physicochemical Challenge

This compound possesses a distinct chemical architecture: a polar thiourea core ((R₂N)₂C=S) flanked by two nonpolar, bulky benzyl groups. This amphipathic nature predicts a challenging solubility profile, with expected poor aqueous solubility but potentially favorable solubility in organic solvents. Such properties are critical, as they dictate the compound's behavior in both biological systems and formulation processes.

The stability of the thiourea functional group itself can be a point of concern. Thioureas can be susceptible to hydrolysis under harsh pH conditions or oxidation, leading to the formation of urea derivatives or other degradation products. Therefore, a systematic evaluation under stressed conditions is essential to identify potential liabilities early in the development lifecycle. This guide outlines the gold-standard experimental workflows required to generate this critical data package.

Solubility Determination: A Quantitative Approach

The equilibrium solubility of a compound is a fundamental parameter. For preclinical assessment, its determination in a range of solvents provides a roadmap for everything from initial biological screening to final dosage form development. We will detail the most widely accepted and robust method: the shake-flask technique, coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Theoretical Underpinning & Solvent Selection

The principle "like dissolves like" is a useful heuristic. Given this compound's structure, we anticipate higher solubility in solvents that can interact favorably with both its aromatic rings and its polar thiourea group. The selection of solvents should span a range of polarities and protic/aprotic characteristics to build a comprehensive profile.

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

|---|---|---|

| Aqueous Buffers | pH 4.5 Acetate, pH 7.4 Phosphate | Simulates physiological conditions (stomach, blood). |

| Polar Protic | Methanol, Ethanol | Common solvents in synthesis and formulation; capable of hydrogen bonding.[2][3] |

| Polar Aprotic | DMSO, Acetonitrile (ACN) | High solubilizing power, frequently used for stock solutions in biological assays. |

| Nonpolar Aprotic | Dichloromethane (DCM), Ethyl Acetate | Representative of extraction and purification solvents.[2] |

Experimental Workflow: Solubility Determination

The following diagram and protocol outline a robust workflow for determining equilibrium solubility.

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Experimental Protocols

Protocol 1: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add 1 mL of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand for at least 1 hour to allow the excess solid to sediment. Forcing separation via centrifugation (e.g., 10,000 rpm for 10 minutes) is highly recommended for accuracy.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) to remove any remaining particulates. This step is crucial to prevent artificially high results.

-

Dilution & Analysis: Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Analyze using the HPLC method described below.

Protocol 2: HPLC Quantification Method

A robust reverse-phase HPLC method is ideal for quantifying this compound due to its aromatic rings, which provide strong UV absorbance.

-

Instrumentation: HPLC with UV-Vis Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water. Rationale: The high organic content is necessary to ensure the hydrophobic compound elutes with a reasonable retention time and good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~245 nm. Rationale: This wavelength typically captures the π-π transitions of the benzyl groups, providing high sensitivity.*

-

Calibration: Prepare a stock solution of this compound in Acetonitrile. Perform serial dilutions to create a 5-point calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL) to verify the linearity of the detector response.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the systematic exposure of a compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH) to identify likely degradation pathways and develop a stability-indicating analytical method.[4]

Hypothesized Degradation Pathways

Based on the thiourea structure, two primary degradation pathways are plausible:

-

Hydrolysis: Under strongly acidic or basic conditions, the C=S bond can be hydrolyzed to a C=O bond, converting the thiourea to 1,1-Dibenzyl-urea.

-

Oxidation: Oxidizing agents can attack the sulfur atom, potentially leading to various sulfur-containing species.

Caption: Potential Degradation Pathways for this compound.

Protocol 3: Forced Degradation Stress Testing

This protocol aims for a target degradation of 5-20% to ensure that degradation products are formed at sufficient levels for detection without completely consuming the parent compound.

-

Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 Acetonitrile:Water mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

-

Thermal Stress: Store the stock solution as is.

-

Control: Mix 1 mL of stock with 1 mL of water.

-

-

Incubation: Place all solutions in a water bath at 60 °C. Store the control sample at 4 °C.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Dilute all samples immediately with mobile phase to halt the reaction and prepare for analysis.

-

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This is often the same method used for quantification, but it must be proven to separate the parent peak from all degradation product peaks.

Data Presentation: Summarizing Stability

The results should be tabulated to provide a clear overview of the compound's liabilities.

Table 2: Example Forced Degradation Summary

| Stress Condition | Time (hours) | % Parent Remaining | No. of Degradants |

|---|---|---|---|

| 0.1 M HCl, 60°C | 24 | 95.2% | 1 |

| 0.1 M NaOH, 60°C | 24 | 88.7% | 2 |

| 3% H₂O₂, 60°C | 24 | 91.5% | 1 |

| Water, 60°C | 24 | 99.8% | 0 |

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its meaningful application in research and drug development. The shake-flask solubility method provides definitive data on its behavior in various media, while forced degradation studies proactively identify its chemical liabilities. By employing the robust, detailed protocols within this guide, researchers can generate a high-quality, reliable physicochemical data package. This information is foundational for designing relevant biological assays, developing viable formulations, and ultimately, making informed decisions on the progression of this compound as a candidate molecule.

References

- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1,1-Dibenzyl-thiourea for Research and Development

Introduction

1,1-Dibenzyl-thiourea is a member of the thiourea class of organosulfur compounds, which are widely utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. While specific toxicological data for the 1,1-dibenzyl isomer is not extensively documented in readily available safety literature, the known hazards of closely related isomers, such as 1,3-Dibenzylthiourea, and the general toxicological profile of thiourea compounds, necessitate a highly cautious and well-informed approach to its handling. This guide provides a comprehensive overview of the potential hazards, requisite safety protocols, and emergency procedures to ensure the protection of researchers, scientists, and drug development professionals.

A Note on Isomeric Hazard Assessment: Specific safety data for this compound is limited. Therefore, this guide adopts a conservative safety-first principle, extrapolating from the available data for the closely related and more extensively studied isomer, 1,3-Dibenzylthiourea (N,N'-Dibenzylthiourea) . It is imperative to treat this compound as having a hazard profile at least as severe as its 1,3-isomer until specific data becomes available.

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the closely related isomer 1,3-Dibenzylthiourea is classified with significant acute and chronic hazards. Researchers must assume a similar profile for this compound.

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.

-

H318: Causes serious eye damage.

-

H400: Very toxic to aquatic life.

Precautionary Statements: A comprehensive list of precautionary statements is essential for safe handling.

-

Prevention: P264, P270, P273, P280

-

Response: P301+P310, P305+P351+P338, P310, P391

-

Storage: P405 (Store locked up)

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)

Hazard Summary Table

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

|

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

|

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

|

Toxicological Profile: Understanding the Risks

The primary routes of exposure are ingestion, skin contact, and eye contact. The toxicological profile, inferred from related compounds, indicates significant health risks.

-

Acute Oral Toxicity: Classified as "Toxic if swallowed," indicating that small quantities ingested can cause serious harm or be fatal. All measures must be taken to prevent ingestion, including prohibiting eating, drinking, or smoking in laboratory areas.

-

Serious Eye Damage: The compound is expected to cause serious, potentially irreversible damage upon contact with the eyes. This necessitates stringent eye protection protocols.

-

Skin Sensitization: While not definitively classified for the 1,1-isomer, other thiourea derivatives are known to be skin sensitizers. An allergic reaction may develop after repeated contact, where even low future exposures can cause itching and a skin rash.

-

Carcinogenicity and Reproductive Toxicity: The parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child. While no specific data exists for this compound, this potential must be considered, and exposure should be minimized.

-

Environmental Hazards: The compound is classified as very toxic to aquatic life. Release into the environment, drains, or water systems must be strictly avoided.

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is the established framework for mitigating risks, prioritizing engineering and administrative controls over sole reliance on PPE.

The Emergence of N,N-Dibenzylthiourea in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the thiourea moiety stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a multitude of biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2] This guide focuses on a specific, yet promising, member of this class: 1,1-Dibenzylthiourea , also known by its IUPAC name N,N-Dibenzylthiourea . We will delve into its fundamental chemical identity, synthesis, and the vast therapeutic potential it inherits from the broader family of thiourea derivatives, which are actively being investigated for their anticancer, antimicrobial, and antiviral properties.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound in their own research endeavors.

Core Identity: CAS Number and IUPAC Nomenclature

A precise understanding of a compound's identity is the bedrock of scientific inquiry. For 1,1-Dibenzyl-thiourea, the key identifiers are as follows:

| Identifier | Value | Source |

| Chemical Name | This compound | [4] |

| IUPAC Name | N,N-Dibenzylthiourea | - |

| CAS Number | 40398-34-3 | [4] |

| Molecular Formula | C₁₅H₁₆N₂S | [4] |

| Molecular Weight | 256.37 g/mol | [4] |

It is crucial to distinguish the 1,1-isomer (N,N-dibenzylthiourea) from its symmetrical counterpart, 1,3-dibenzylthiourea (CAS 1424-14-2), where the benzyl groups are attached to different nitrogen atoms.[5][6] The distinct substitution pattern in the 1,1-isomer significantly influences its steric and electronic properties, which in turn can dictate its biological activity and potential as a therapeutic agent.

Synthesis of N,N-Dibenzylthiourea: A Step-by-Step Protocol

The synthesis of N,N-disubstituted thioureas can be achieved through several established routes.[7] A common and effective method involves the reaction of a secondary amine with an isothiocyanate precursor. The following protocol outlines a robust procedure for the laboratory-scale synthesis of N,N-Dibenzylthiourea.

Principle of Synthesis

The synthesis proceeds via a nucleophilic addition mechanism. Dibenzylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of an in-situ generated isothiocyanate or a related thiocarbonyl transfer reagent. This reaction forms the stable N,N-dibenzylthiourea product.

Experimental Protocol

Materials and Reagents:

-

Dibenzylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Thiocarbonyl Source: Add a solution of carbon disulfide (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the dibenzylamine starting material.

-

Work-up: Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure N,N-dibenzylthiourea.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram: Synthesis of N,N-Dibenzylthiourea

Caption: Workflow for the synthesis of N,N-Dibenzylthiourea.

Therapeutic Potential and Mechanistic Insights

While specific studies on N,N-dibenzylthiourea are emerging, the broader class of thiourea derivatives has been extensively investigated for a variety of therapeutic applications.[2] These compounds are known to interact with biological systems through various mechanisms, making them attractive candidates for drug development.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents.[3] Their mechanisms of action are diverse and can involve:

-

Enzyme Inhibition: Many thiourea-containing compounds act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as urease and tyrosine kinases.[8][9]

-

Induction of Apoptosis: Studies have shown that some thiourea derivatives can trigger programmed cell death (apoptosis) in cancer cells by activating key molecular pathways, including the activation of caspases 3/7.

-

Disruption of Signaling Pathways: They can interfere with critical signaling pathways involved in cancer progression, such as decreasing the activation of NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) and reducing the secretion of VEGF (Vascular Endothelial Growth Factor).

Antimicrobial and Antiviral Properties

The thiourea scaffold is also a key component in many compounds with demonstrated antimicrobial and antiviral activities.[10] The presence of both sulfur and nitrogen atoms allows for a multitude of bonding possibilities, enabling these molecules to interact with and inhibit essential microbial enzymes or viral proteins.[10][11] For instance, some derivatives have been shown to inhibit the RNA-dependent RNA polymerase of influenza viruses.[3]

Conceptual Signaling Pathway

The diagram below illustrates a conceptual signaling pathway that could be targeted by N,N-dibenzylthiourea, based on the known mechanisms of related thiourea derivatives in an anticancer context.

Caption: Potential inhibitory mechanisms of N,N-Dibenzylthiourea.

Conclusion and Future Directions

N,N-Dibenzylthiourea, as a representative of the N,N-disubstituted thiourea class, holds considerable potential for exploration in drug discovery. Its synthesis is achievable through established chemical routes, and its structural framework suggests a high likelihood of biological activity. Future research should focus on the specific evaluation of N,N-dibenzylthiourea in various biological assays to elucidate its precise mechanism of action and to identify potential therapeutic targets. The structural versatility of the thiourea scaffold allows for further chemical modification, opening avenues for the development of more potent and selective drug candidates. As our understanding of the molecular targets of thiourea derivatives deepens, so too will our ability to rationally design novel therapeutics based on scaffolds like N,N-dibenzylthiourea.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 4. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 5. N,N'-Dibenzylthiourea | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 11. Compound N,N-dibenzyl-N'-(4-methylphenyl)thiourea - Chemdiv [chemdiv.com]

The Versatility of Dibenzyl Thiourea Derivatives: A Technical Guide for Chemical Innovation

Abstract

Dibenzyl thiourea derivatives represent a versatile class of compounds with a growing footprint in diverse areas of chemical research and development. Their unique structural features, characterized by the presence of a thiocarbonyl group flanked by nitrogen atoms and substituted with benzyl groups, impart a rich chemical reactivity and a capacity for hydrogen bonding that underpins their utility. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and applications of dibenzyl thiourea derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these compounds in their work. We will delve into their roles as powerful organocatalysts in asymmetric synthesis, their function as robust corrosion inhibitors for industrial applications, their utility as precursors in the synthesis of valuable heterocyclic scaffolds, and their emerging potential in medicinal chemistry as anticancer and antimicrobial agents. This guide is structured to provide not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols to facilitate the adoption and innovation of dibenzyl thiourea chemistry.

Introduction: The Chemical Appeal of Dibenzyl Thioureas

Thiourea derivatives, in general, have long been recognized for their broad spectrum of applications, stemming from the unique electronic properties of the thiocarbonyl group and the hydrogen-bonding capabilities of the N-H protons.[1][2] The introduction of benzyl groups onto the nitrogen atoms, creating dibenzyl thiourea derivatives, further refines these properties, enhancing steric influence, and modulating solubility and electronic effects. This strategic substitution has unlocked a range of specialized applications that are the focus of this guide.

The core strengths of dibenzyl thiourea derivatives lie in their ability to act as hydrogen-bond donors, a property that is central to their function in organocatalysis.[3] The thiourea moiety can form specific, non-covalent interactions with substrates, effectively activating them towards nucleophilic attack in a manner analogous to metal-based Lewis acids, but with the advantages of being metal-free, less toxic, and often more tolerant to air and moisture.[3] Furthermore, the sulfur atom in the thiocarbonyl group plays a crucial role in their activity as corrosion inhibitors, where it can strongly adsorb onto metal surfaces, forming a protective barrier.[4]

This guide will navigate through the key domains where dibenzyl thiourea derivatives are making a significant impact, providing a blend of mechanistic understanding and practical, step-by-step methodologies.

Synthesis of Dibenzyl Thiourea Derivatives: A Practical Protocol

The synthesis of dibenzyl thiourea derivatives is typically a straightforward process, most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine.[5] This nucleophilic addition reaction is generally high-yielding and allows for a wide variety of substitutions on the thiourea backbone.

General Synthetic Protocol: N,N'-Dibenzylthiourea

This protocol describes the synthesis of the parent N,N'-dibenzylthiourea, which can be adapted for the synthesis of various substituted derivatives.

Experimental Protocol:

-

Reaction Setup: To a solution of benzylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or tert-butanol, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring.[5]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically within a few hours), the solvent is removed under reduced pressure.

-

Purification: The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N'-dibenzylthiourea.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is a good choice for its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal. For less reactive amines, a higher boiling point solvent like tert-butanol may be necessary to drive the reaction to completion.[5]

-

Stoichiometry: A 1:1 molar ratio of the amine and isothiocyanate is used to ensure complete consumption of the starting materials and to maximize the yield of the desired disubstituted thiourea.

-

Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or by-products.

Diagram of the General Synthesis of N,N'-Dibenzylthiourea:

Caption: General synthetic route to N,N'-dibenzylthiourea.

Dibenzyl Thiourea Derivatives in Organocatalysis

One of the most significant applications of dibenzyl thiourea derivatives is in the field of organocatalysis, particularly in asymmetric synthesis.[3][6] Chiral thiourea catalysts, often derived from amino acids or Cinchona alkaloids, can effectively catalyze a wide range of reactions with high enantioselectivity.[7]

Mechanism of Action: Hydrogen-Bonding Catalysis

The catalytic activity of thiourea derivatives stems from their ability to act as hydrogen-bond donors. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with an electrophilic substrate, such as a carbonyl group or a nitro group.[3] This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. In asymmetric catalysis, the chiral backbone of the catalyst creates a chiral environment around the substrate, directing the nucleophile to attack from a specific face, thus leading to the preferential formation of one enantiomer of the product.

Diagram of Thiourea-Catalyzed Michael Addition:

Caption: Mechanism of a chiral thiourea-catalyzed Michael addition.

Application in Asymmetric Aza-Henry Reaction

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (thiourea) and a Brønsted base (e.g., an amine), are particularly effective in catalyzing reactions like the aza-Henry (nitro-Mannich) reaction.

Experimental Protocol: Asymmetric Aza-Henry Reaction

This protocol is adapted from methodologies using bifunctional thiourea catalysts and can be applied with chiral dibenzyl thiourea derivatives bearing a basic moiety.

-

Reaction Setup: To a solution of the N-Boc-imine (1.0 equivalent) and the chiral dibenzyl thiourea catalyst (typically 5-10 mol%) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., -20 °C), add the nitroalkane (1.5-2.0 equivalents).

-

Reaction Monitoring: The reaction is monitored by TLC or HPLC to determine conversion and enantiomeric excess.

-

Work-up: Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and the residue is purified by column chromatography on silica gel to afford the desired β-nitroamine.

Table 1: Representative Results for Thiourea-Catalyzed Asymmetric Reactions

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Amino Acid-Derived Thiourea | Michael Addition | Nitroolefin | Up to 99% | [7] |

| Cinchona Alkaloid-Derived Thiourea | Aza-Henry Reaction | N-Boc-imine | Up to 98% | |

| Bifunctional Guanidine-Thiourea | Michael Addition | Nitrostyrene | Up to 95% | [8] |

Corrosion Inhibition: Protecting Metals with Dibenzyl Thiourea

Dibenzyl thiourea derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments.[4][9] Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Mechanism of Corrosion Inhibition

The inhibition mechanism involves the interaction of the thiourea molecule with the metal surface. The sulfur atom, with its available lone pair of electrons, can coordinate with the vacant d-orbitals of the metal atoms.[10] Additionally, the aromatic benzyl groups can interact with the metal surface through π-electrons, further strengthening the adsorption. This adsorption process can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation).

Diagram of Corrosion Inhibition Mechanism:

Caption: Schematic of corrosion inhibition by dibenzyl thiourea.

Performance Data and Experimental Evaluation

The efficiency of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.

Table 2: Corrosion Inhibition Efficiency of 1-Benzyl-3-phenyl-2-thiourea (BPTU) on Steel in 1.0 M HCl

| BPTU Concentration (M) | Inhibition Efficiency (%) (from EIS) | Inhibition Efficiency (%) (from Polarization) | Reference |

| 1 x 10⁻⁵ | 88.15 | 88.15 | [9] |

| 2 x 10⁻⁴ | 94.99 | 94.30 | [9] |

Experimental Protocol: Evaluation of Corrosion Inhibition

-

Material Preparation: Prepare coupons of the metal to be tested (e.g., carbon steel) with a defined surface area. Polish the coupons to a mirror finish, degrease with a suitable solvent (e.g., acetone), and dry.

-

Corrosive Medium: Prepare the corrosive solution (e.g., 1 M HCl).

-

Inhibitor Addition: Add the dibenzyl thiourea derivative to the corrosive medium at various concentrations.

-

Weight Loss Measurement: Immerse the pre-weighed metal coupons in the test solutions for a specific duration. After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh. The weight loss is used to calculate the corrosion rate and inhibition efficiency.

-

Electrochemical Measurements: For potentiodynamic polarization and EIS studies, use a three-electrode cell setup with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Synthesis of Heterocyclic Compounds

Dibenzyl thiourea derivatives are valuable building blocks for the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms, such as thiazoles.[11] Thiazole derivatives are of significant interest due to their presence in many biologically active molecules.

Hantzsch Thiazole Synthesis

A common method for the synthesis of thiazoles is the Hantzsch synthesis, which involves the reaction of a thiourea with an α-haloketone.

Experimental Protocol: Synthesis of a 2-Amino-thiazole Derivative

This is a general protocol that can be adapted using dibenzyl thiourea.

-

Reaction Setup: A mixture of the α-haloketone (1.0 equivalent) and N,N'-dibenzylthiourea (1.0 equivalent) in a suitable solvent (e.g., ethanol) is refluxed.

-

Reaction Monitoring: The reaction can be monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled, and the product is often precipitated. The solid is collected by filtration.

-

Purification: The crude product can be purified by recrystallization.

Diagram of Hantzsch Thiazole Synthesis:

Caption: General scheme for the Hantzsch thiazole synthesis.

Medicinal Chemistry Applications

Thiourea derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][12] The incorporation of benzyl groups can enhance the lipophilicity of these compounds, potentially improving their cell permeability and biological activity.

Anticancer Potential

Dibenzyl thiourea derivatives can act as ligands for metal ions, forming metal complexes with potent anticancer activity.[13][14] For instance, platinum(II) complexes of 1-benzyl-3-phenylthiourea have been synthesized and shown to exhibit cytotoxicity against breast cancer cell lines.[15] The mechanism of action of these metal complexes is often multifactorial, potentially involving interaction with DNA and inhibition of key cellular enzymes.

Table 3: Cytotoxicity of a Pt(II) Complex with 1-Benzyl-3-phenylthiourea

| Compound | Cell Line | IC50 (µM) | Reference |

| [Pt(BPT)(dppe)] | MCF-7 (Breast Cancer) | 10.96 | [15] |

Antimicrobial Activity

The thiourea scaffold is present in a number of antimicrobial agents. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the benzyl groups can facilitate the transport of the molecule across the microbial cell wall.

Conclusion and Future Outlook

Dibenzyl thiourea derivatives have established themselves as a remarkably versatile class of compounds with significant potential across various fields of chemistry. Their utility as organocatalysts, corrosion inhibitors, synthetic precursors, and bioactive molecules continues to be an active area of research. The ease of their synthesis and the tunability of their steric and electronic properties make them attractive targets for further development. Future research will likely focus on the design of novel chiral dibenzyl thiourea catalysts with enhanced activity and selectivity, the development of more effective and environmentally friendly corrosion inhibitors, and the exploration of their therapeutic potential through the synthesis and screening of new derivatives and their metal complexes. This guide has provided a solid foundation for researchers to understand and apply the chemistry of dibenzyl thiourea derivatives, and it is our hope that it will inspire further innovation in this exciting area.

References

- 1. researchgate.net [researchgate.net]

- 2. bepls.com [bepls.com]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. mdpi.com [mdpi.com]

- 6. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. wjrr.org [wjrr.org]

- 12. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands | Semantic Scholar [semanticscholar.org]

A Theoretical Investigation into the Electronic Structure of 1,1-Dibenzyl-thiourea: A Guide for Rational Drug Design

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 1,1-Dibenzyl-thiourea. Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Understanding the electronic properties of these compounds at a quantum level is paramount for elucidating their mechanisms of action, predicting their reactivity, and guiding the rational design of new, more potent therapeutic agents. This document details the application of Density Functional Theory (DFT) to explore the molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MESP) of this compound. We present a validated, step-by-step computational workflow designed for researchers, chemists, and drug development professionals, aiming to bridge the gap between theoretical calculations and practical application in the pharmaceutical sciences.

Introduction: The Significance of Thioureas in Modern Drug Discovery

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by sulfur.[1] This simple substitution imparts a rich chemical versatility, making thiourea and its derivatives essential building blocks in organic synthesis and, critically, in medicinal chemistry.[1][3] The thiourea moiety (–NH–C(S)–NH–) is a prominent scaffold in a multitude of compounds demonstrating significant antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[1][2][4]

The biological activity of these derivatives is intrinsically linked to their three-dimensional structure and electronic configuration. The presence of nitrogen and sulfur atoms creates potent hydrogen bond donor and acceptor sites, as well as coordination sites for metal ions in metalloenzymes. This compound, the subject of this guide, is a disubstituted derivative whose bulky benzyl groups can significantly influence its conformation, solubility, and interaction with biological targets.

A purely experimental approach to characterizing every new derivative can be resource-intensive. Theoretical and computational studies offer a powerful, synergistic alternative. By modeling the electronic structure, we can predict the most stable conformation, identify reactive sites, and understand the electronic transitions that govern its spectroscopic properties. This in-silico approach allows for the rapid screening of potential drug candidates and provides deep mechanistic insights that can accelerate the drug development pipeline.

This guide will therefore focus on establishing a robust computational protocol to dissect the electronic structure of this compound, providing a foundational understanding of its potential as a pharmacophore.

The Rationale for Theoretical Investigation: From Electrons to Efficacy

The fundamental premise of computational chemistry in drug design is that a molecule's biological activity is dictated by its structure and the distribution of electrons within that structure. Theoretical calculations allow us to visualize and quantify these properties, providing predictive power.

-

Optimized Geometry: A molecule's conformation determines how it fits into a receptor's binding pocket. Geometry optimization calculations find the lowest energy arrangement of atoms, representing the most stable and populated conformation of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region that most readily accepts an electron (electrophilic character). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution around a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are the primary forces governing drug-receptor binding.[5]

By calculating these parameters, we can hypothesize how this compound might interact with a biological system, which active sites are likely to participate in chemical reactions, and how modifications to its structure could enhance its desired activity.

Methodologies for Electronic Structure Calculation

The cornerstone of modern electronic structure calculation for organic molecules is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for systems of this size.[6][7]

Computational Protocol: A Self-Validating System

The protocol described here is designed to be a self-validating workflow. Each step builds upon the last, with checkpoints to ensure the reliability of the final results. The combination of geometry optimization, frequency analysis, and subsequent property calculations forms a standard and trusted methodology in the field.

Experimental Protocol: DFT Calculation Workflow

-

Step 1: Initial Structure Construction:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.

-

-

Step 2: Geometry Optimization:

-

Causality: Before analyzing electronic properties, the molecule's geometry must be relaxed to its lowest energy state. This ensures that all subsequent calculations are performed on the most stable, and therefore most representative, conformation.

-

Method: Perform a full geometry optimization using DFT. A common and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[6]

-

Basis Set: Employ a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions.[6]

-

-

Step 3: Frequency Calculation (Validation):

-

Causality: This step is critical to validate that the optimized structure is a true energy minimum. A true minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

-

Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

-

Trustworthiness Check: Confirm that the output shows zero imaginary frequencies. The results of this calculation can also be used to simulate the molecule's theoretical infrared (IR) spectrum, which can be compared with experimental data for further validation.[8]

-

-

Step 4: Single-Point Energy and Electronic Property Calculation:

-

Causality: With a validated stable geometry, a final, high-accuracy calculation is performed to derive the electronic properties from the resulting wavefunction.

-

Method: Using the optimized geometry, run a single-point energy calculation. From this, extract the following:

-

HOMO and LUMO energy levels.

-

Mulliken atomic charges.

-

Data to generate the Molecular Electrostatic Potential (MESP) surface.

-

Natural Bond Orbital (NBO) analysis to study charge delocalization and hyperconjugative interactions.

-

-

Visualization of the Computational Workflow

The logical flow of the computational protocol can be visualized as follows:

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 6. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. icaiit.org [icaiit.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1,1-Dibenzyl-thiourea Derivatives: A Detailed Protocol and Mechanistic Insights

An Application Note for Researchers and Drug Development Professionals

Abstract

Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The 1,1-disubstituted thiourea scaffold, in particular, is a privileged structure in drug design. This application note provides a comprehensive guide to the synthesis of 1,1-dibenzyl-thiourea derivatives through the nucleophilic addition of dibenzylamine to an isothiocyanate. We delve into the reaction mechanism, offer a detailed step-by-step experimental protocol, discuss critical safety considerations, and provide expert insights for troubleshooting and optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and efficient methodology for accessing this important class of compounds.

Introduction: The Significance of 1,1-Disubstituted Thioureas

The thiourea moiety, characterized by the N-(C=S)-N fragment, is a versatile building block in organic synthesis and a frequent pharmacophore in bioactive molecules.[1][4] Its ability to form stable complexes with metal ions and engage in hydrogen bonding interactions makes it a valuable scaffold for targeting enzymes and receptors.[3] Specifically, 1,1-disubstituted thioureas, where a single nitrogen atom is bonded to two organic substituents, are of significant interest. The reaction between a secondary amine, such as dibenzylamine, and an isothiocyanate provides a direct, high-yielding, and atom-economical route to this class of compounds, making it a preferred method in both academic and industrial laboratories.[4][5]

Reaction Mechanism: Nucleophilic Addition

The synthesis of this compound from dibenzylamine and an isothiocyanate proceeds via a classical nucleophilic addition mechanism.[6] The key to this transformation lies in the inherent polarity of the isothiocyanate group (-N=C=S).

-

Electrophilic Carbon: The carbon atom of the isothiocyanate is electron-deficient (electrophilic) due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

-

Nucleophilic Attack: The secondary amine, dibenzylamine, acts as a nucleophile. The lone pair of electrons on its nitrogen atom attacks the electrophilic carbon of the isothiocyanate.[6]

-

Intermediate Formation: This attack results in the formation of a transient zwitterionic intermediate, which quickly rearranges through proton transfer to yield the stable, neutral thiourea product.

The reaction is typically fast, efficient, and proceeds under mild conditions, often at room temperature, with high yields.[5][6]

Detailed Experimental Protocol

This section provides a general, self-validating protocol for the synthesis of a representative this compound derivative using phenyl isothiocyanate. This procedure can be adapted for various other alkyl or aryl isothiocyanates.

Materials and Equipment

-

Reagents: Dibenzylamine, Phenyl Isothiocyanate, Dichloromethane (DCM, anhydrous), Ethanol (reagent grade), Hexane.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser (optional, for exothermic reactions), Buchner funnel and flask, filtration paper, standard laboratory glassware, rotary evaporator, melting point apparatus.

-

Analytical: Thin-Layer Chromatography (TLC) plates (silica gel), UV lamp.

Quantitative Data & Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| Dibenzylamine | 197.28 | 1.0 | 10.0 | 1.97 g |

| Phenyl Isothiocyanate | 135.19 | 1.05 | 10.5 | 1.42 g (1.25 mL) |

| Dichloromethane (DCM) | - | - | - | 25 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.97 g, 10.0 mmol). Dissolve the amine in 25 mL of anhydrous dichloromethane. Stir the solution at room temperature.

-

Reagent Addition: In a separate vial, weigh phenyl isothiocyanate (1.42 g, 10.5 mmol). Add it dropwise to the stirring dibenzylamine solution over 5-10 minutes. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting amine spot is no longer visible. This typically takes 2-4 hours.

-

Product Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. The product will likely begin to precipitate. Add 30 mL of hexane to the concentrated mixture to induce further precipitation of the product.

-

Filtration and Washing: Collect the resulting white solid by vacuum filtration using a Buchner funnel. Wash the solid crude product with a small amount of cold hexane to remove any unreacted isothiocyanate or other non-polar impurities.[6]

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the final product by melting point, FT-IR, ¹H NMR, and ¹³C NMR to confirm its identity and purity.[4][7][8]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol.

Critical Safety and Handling Precautions

Scientific integrity demands a commitment to safety. All procedures must be conducted with appropriate precautions.

-

Chemical Hazards:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or neoprene gloves, and chemical safety goggles. All handling of liquid reagents should be done with care to avoid splashes.[11][12][13]

-

Engineering Controls: This entire experiment, from weighing reagents to filtration, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][12][13]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause | Expert Recommendation |

| Reaction is sluggish or incomplete | 1. Impure starting materials (e.g., amine is partially carbonated).2. Insufficient reaction time.3. Electron-donating groups on the isothiocyanate are slowing the reaction.[5] | 1. Use freshly opened or purified reagents. 2. Continue stirring and monitor with TLC until the limiting reagent is consumed.3. Gentle heating (e.g., to 40 °C) can be applied, but monitor for side products. |

| Low product yield | 1. Incomplete precipitation during workup.2. Product is too soluble in the wash solvent.3. Mechanical losses during transfers and filtration. | 1. After adding the anti-solvent (hexane), cool the mixture in an ice bath for 30 minutes before filtering.2. Use a minimal amount of ice-cold solvent for washing the filtered solid.3. Ensure careful and quantitative transfers between glassware. |

| Product is oily or difficult to crystallize | 1. Presence of impurities.2. The specific derivative has a low melting point. | 1. If recrystallization fails, purify the product using flash column chromatography on silica gel.[8]2. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexane, toluene). |

Conclusion

The reaction of dibenzylamine with isothiocyanates is a powerful and straightforward method for synthesizing this compound derivatives. This protocol provides a reliable and scalable foundation for producing these valuable compounds. The versatility of the isothiocyanate starting material allows for the generation of diverse chemical libraries, which is essential for modern drug discovery programs aiming to develop novel therapeutics.[2][14][15]

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. bio.vu.nl [bio.vu.nl]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

One-pot synthesis of unsymmetrical 1,1-dibenzyl-3-substituted thioureas

Application Note & Protocol